
lithium;hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclodextrin Inclusion Complex . Cyclodextrins are cyclic oligosaccharides that have the ability to form inclusion complexes with various molecules. These complexes are formed by the insertion of a guest molecule into the hydrophobic cavity of the cyclodextrin. This property makes cyclodextrins valuable in various fields, including pharmaceuticals, food, and cosmetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically synthesized from starch through the action of the enzyme glucosyltransferase. The process involves the degradation of starch into smaller glucose units, which then cyclize to form the cyclic oligosaccharides. The most common cyclodextrins are alpha-cyclodextrin, beta-cyclodextrin, and gamma-cyclodextrin, which contain six, seven, and eight glucose units, respectively .
Industrial Production Methods
Industrial production of cyclodextrins involves the use of microbial enzymes to convert starch into cyclodextrins. The process is optimized to maximize yield and purity. The inclusion complexes are then formed by mixing the cyclodextrin with the guest molecule under specific conditions, such as temperature and pH, to facilitate the formation of the complex .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclodextrin inclusion complexes can undergo various chemical reactions, including:
Oxidation: The guest molecule within the cyclodextrin cavity can be oxidized under specific conditions.
Reduction: Reduction reactions can also occur, depending on the nature of the guest molecule.
Substitution: Substitution reactions can take place, where the guest molecule is replaced by another molecule within the cyclodextrin cavity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The conditions vary depending on the specific reaction and the nature of the guest molecule .
Major Products Formed
The major products formed from these reactions depend on the nature of the guest molecule and the type of reaction. For example, oxidation of a guest molecule may result in the formation of an oxidized product, while substitution reactions may yield a new inclusion complex with a different guest molecule .
Applications De Recherche Scientifique
Cyclodextrin inclusion complexes have a wide range of applications in scientific research:
Chemistry: They are used to improve the solubility and stability of various compounds, making them useful in chemical synthesis and analysis.
Biology: Cyclodextrins are used to study the interactions between molecules and to deliver drugs in biological systems.
Medicine: They are used in drug formulation to enhance the bioavailability and stability of pharmaceuticals.
Mécanisme D'action
The mechanism by which cyclodextrin inclusion complexes exert their effects involves the encapsulation of the guest molecule within the hydrophobic cavity of the cyclodextrin. This encapsulation can protect the guest molecule from degradation, enhance its solubility, and improve its stability. The molecular targets and pathways involved depend on the nature of the guest molecule and the specific application .
Comparaison Avec Des Composés Similaires
Cyclodextrin inclusion complexes are unique in their ability to form stable inclusion complexes with a wide range of guest molecules. Similar compounds include other types of oligosaccharides and polymers that can form inclusion complexes, but cyclodextrins are preferred due to their well-defined structure and ability to form stable complexes. Some similar compounds include:
- Alpha-cyclodextrin
- Beta-cyclodextrin
- Gamma-cyclodextrin
- Methylated cyclodextrins .
Cyclodextrins are unique in their ability to form stable inclusion complexes with a wide range of guest molecules, making them valuable in various applications.
Propriétés
IUPAC Name |
lithium;hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMIKKVSCNHEFL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCCCCCCCCCCCCCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31LiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

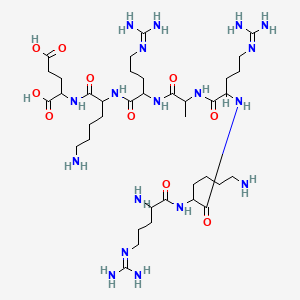

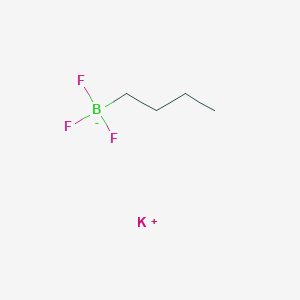
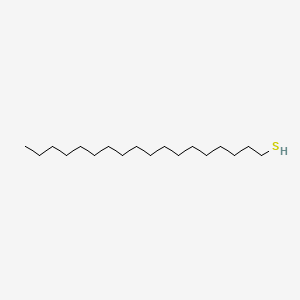
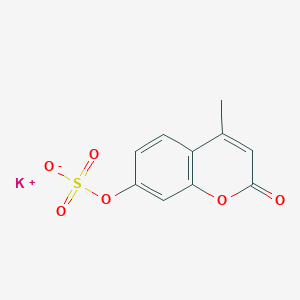

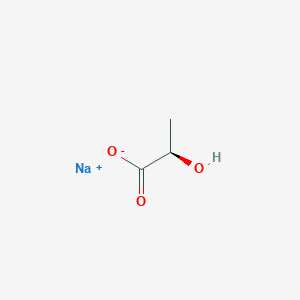
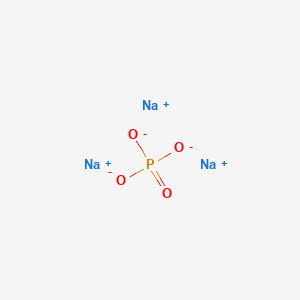
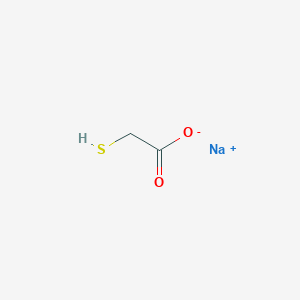

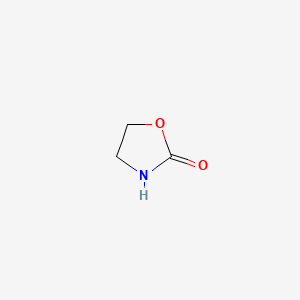
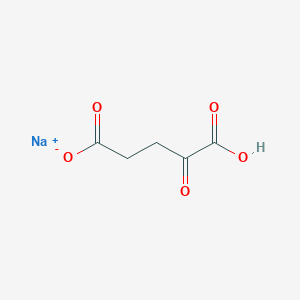
![[amino(1,2,4-triazol-1-yl)methylidene]azanium;chloride](/img/structure/B7803258.png)
